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Compound of Interest

Compound Name: 3,3-Dimethylmorpholine

Cat. No.: B1315856

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,3-
dimethylmorpholine as a key intermediate in the synthesis of agrochemicals, particularly
focusing on the synthesis of morpholine-based fungicides.

Introduction

3,3-Dimethylmorpholine is a heterocyclic amine that serves as a valuable building block in the
synthesis of various biologically active compounds.[1][2] Its structural features, including the
tertiary amine and the ether linkage within the morpholine ring, make it a versatile precursor for
creating molecules with fungicidal properties. The morpholine class of fungicides are known to
be effective against a range of plant pathogens.[3] A prominent example of a morpholine
fungicide is Fenpropimorph, which, although structurally similar, utilizes the isomeric cis-2,6-
dimethylmorpholine. The synthetic strategies employed for Fenpropimorph, primarily N-
alkylation, are directly applicable to 3,3-dimethylmorpholine for the development of novel
agrochemical candidates.

Application: Synthesis of a Potential Morpholine
Fungicide

The primary application of 3,3-dimethylmorpholine in agrochemical synthesis is as a
nucleophile in N-alkylation reactions. This reaction forms the core of the synthetic pathway to
create analogues of potent fungicides like Fenpropimorph and Tridemorph.[3][4] The nitrogen
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atom of the morpholine ring reacts with a suitable electrophile, typically an alkyl halide or a
sulfonate ester, to form a new carbon-nitrogen bond. This introduces a side chain that is crucial
for the compound's biological activity.

The general synthetic approach involves the reaction of 3,3-dimethylmorpholine with a
substituted propyl halide or a related electrophile. The substituent on the propyl chain is
typically a bulky, lipophilic group, such as a tert-butylphenyl group, which is known to contribute
to the fungicidal efficacy of the final molecule.

Experimental Protocols

The following protocols are detailed methodologies for key experiments related to the synthesis
of a potential fungicide using 3,3-dimethylmorpholine. The protocol for the N-alkylation of 3,3-
dimethylmorpholine is based on established procedures for the synthesis of the closely
related fungicide, Fenpropimorph, which utilizes cis-2,6-dimethylmorpholine.

Protocol 1: Synthesis of N-(3-(4-tert-butylphenyl)-2-
methylpropyl)-3,3-dimethylmorpholine

This protocol describes the N-alkylation of 3,3-dimethylmorpholine with an activated
derivative of 3-(4-tert-butylphenyl)-2-methylpropan-1-ol. The reaction can be carried out using
either the corresponding propyl chloride or a sulfonate ester as the electrophile.

Method A: Using a Propyl Chloride Intermediate
Step 1: Synthesis of 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene

This step involves the conversion of p-tert-butyl-3-methylphenylpropanol to its corresponding
chloride.

e Reactants:
o p-tert-butyl-B-methylphenylpropanol
o Thionyl chloride (SOCIz2)

e Procedure:
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o To a solution of p-tert-butyl-B-methylphenylpropanol in a suitable anhydrous solvent (e.qg.,
dichloromethane or toluene), add thionyl chloride dropwise at 0 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours until the reaction is complete (monitored by TLC or GC).

o Carefully quench the reaction by pouring it into ice-water.

o Separate the organic layer, wash with saturated sodium bicarbonate solution and brine,
and then dry over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure to obtain the crude 1-(3-chloro-2-
methylpropyl)-4-tert-butylbenzene, which can be used in the next step without further
purification.

Step 2: N-Alkylation of 3,3-Dimethylmorpholine

¢ Reactants:

o 3,3-Dimethylmorpholine

o 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene

o Base (e.g., sodium hydroxide)

e Procedure:

o In a round-bottom flask, combine 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene and an
excess of 3,3-dimethylmorpholine.

o Heat the mixture to reflux and maintain for 6 hours.

o After cooling, neutralize the reaction mixture to a pH of 14 with a 30% aqueous sodium
hydroxide solution.

o Allow the layers to separate and collect the upper organic layer.
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o Purify the product by vacuum distillation to obtain N-(3-(4-tert-butylphenyl)-2-
methylpropyl)-3,3-dimethylmorpholine.

Method B: Using a Sulfonate Ester Intermediate
Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropyl methanesulfonate
* Reactants:
o p-tert-butyl-B-methylphenylpropanol
o Methanesulfonyl chloride (MsCl)
o Triethylamine (EtsN)
e Procedure:

o Dissolve p-tert-butyl-3-methylphenylpropanol in an anhydrous solvent (e.g.,
dichloromethane).

o Cool the solution to 0-10 °C and add methanesulfonyl chloride.

o Add triethylamine dropwise to the cooled solution.

o After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
o Monitor the reaction by GC until the starting alcohol content is <0.5%.

o Add water to dissolve the generated salt and separate the layers. The lower layer contains
the desired sulfonate ester.

Step 2: N-Alkylation of 3,3-Dimethylmorpholine
e Reactants:
o 3,3-Dimethylmorpholine

o 3-(4-tert-butylphenyl)-2-methylpropyl methanesulfonate
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o Base (e.g., sodium hydroxide)

e Procedure:

o In a four-necked flask, combine the sulfonate ester from the previous step with an excess
of 3,3-dimethylmorpholine.

o Heat the mixture to reflux (approximately 140 °C) and maintain for 4 hours.

o After cooling, neutralize the reaction mixture to a pH of 14 with a 30% aqueous sodium
hydroxide solution.

o Allow the layers to separate and collect the upper organic layer.
o Purify the product by vacuum distillation.

Data Presentation

The following tables summarize quantitative data from the synthesis of Fenpropimorph, a close
analogue of the target compound. This data provides an expected range for the yield and purity
of the synthesis involving 3,3-dimethylmorpholine.

Table 1: Reaction Yields for Fenpropimorph Synthesis
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Step Method Reactant 1 Reactant 2 Yield Reference
Intermediate p-tert-butyl-p- )
) o Thionyl CN10327503
Synthesis Chlorination methylphenyl ] 99.3%
) chloride OA
(Chloride) propanol
Intermediate p-tert-butyl-3-
) o Methanesulfo CN10327503
Synthesis Esterification methylphenyl ] 99.5%
nyl chloride 0A
(Sulfonate) propanol
1-(3-chloro-2- vt
Final Product  N-Alkylation methylpropyl) CN10327503
) ) dimethylmorp  98.0%
Synthesis (Chloride) -4-tert- ] 0A
holine
butylbenzene
3-(4-tert-
butylphenyl)- 6
Final Product  N-Alkylation 2- CN10327503
i dimethylmorp  98.2%
Synthesis (Sulfonate) methylpropyl holi 0A
oline
methanesulfo
nate
Table 2: Purity of Synthesized Fenpropimorph
Method Purity Reference
N-Alkylation (Chloride) 97.1% CN103275030A
N-Alkylation (Sulfonate) 98.1% CN10327503A

Visualizations
Signaling Pathway: Mode of Action of Morpholine
Fungicides

The diagram below illustrates the mode of action of morpholine fungicides, which inhibit
ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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